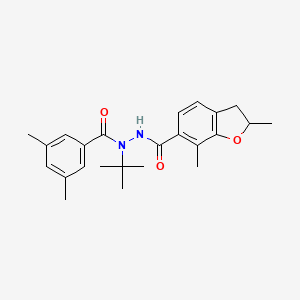
Fufenozide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fufenozide, also known as this compound, is a useful research compound. Its molecular formula is C24H30N2O3 and its molecular weight is 394.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Efficacy Against Lepidopteran Pests
Fufenozide has demonstrated high efficacy against several lepidopteran pests, including:
- Diamondback Moth (Plutella xylostella)
- Armyworm
- Tea Geometrid
Table 1: Efficacy of this compound Against Plutella xylostella
| Study | LC50 (µg/mL) | Observations |
|---|---|---|
| Study A | 7.61 | High mortality in treated larvae |
| Study B | 10.5 | Significant reduction in pupation rates |
| Study C | 8.3 | Extended pre-oviposition period observed |
Sublethal Effects
Research has indicated that this compound not only causes immediate lethality but also induces sublethal effects that can impact future generations:
- Reduced Fecundity : Adult moths emerging from treated larvae exhibit lower fecundity.
- Extended Larval Duration : Larvae exposed to sublethal doses show prolonged developmental times.
- Deformed Adults : Increased deformities among adults from treated larvae suggest developmental disruptions.
Environmental Impact
This compound's potential environmental effects have been a subject of study. It has been shown to dissipate rapidly in surface water-sediment systems following application, raising concerns about its impact on aquatic ecosystems. Studies have noted that runoff from agricultural fields can lead to exposure in nearby water bodies.
Table 2: Environmental Exposure Assessment
| Parameter | Findings |
|---|---|
| Dissipation Rate | Rapid dissipation post-application |
| Aquatic Toxicity | Low toxicity to non-target species |
| Runoff Potential | Significant runoff after rainfall |
Case Studies
- Field Trials : In various field trials, this compound significantly reduced pest populations while maintaining a favorable safety profile for non-target species.
- Resistance Management : A study on the cross-resistance patterns indicated that integrating this compound into pest management programs could mitigate resistance development among pest populations.
- Genetic Resistance Studies : Research has focused on the genetic basis of resistance to this compound in laboratory strains of diamondback moths, providing insights into managing resistance through strategic application.
Propiedades
IUPAC Name |
N'-tert-butyl-N'-(3,5-dimethylbenzoyl)-2,7-dimethyl-2,3-dihydro-1-benzofuran-6-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O3/c1-14-10-15(2)12-19(11-14)23(28)26(24(5,6)7)25-22(27)20-9-8-18-13-16(3)29-21(18)17(20)4/h8-12,16H,13H2,1-7H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUCSJFNYZJYLHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(O1)C(=C(C=C2)C(=O)NN(C(=O)C3=CC(=CC(=C3)C)C)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001033559 |
Source


|
| Record name | 2,3-Dihydro-2,7-dimethyl-6-benzofurancarboxylic acid, 2-(3,5-Dimethylbenzoyl)-2-(1,1-dimethylethyl)hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001033559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
467427-80-1 |
Source


|
| Record name | 2,3-Dihydro-2,7-dimethyl-6-benzofurancarboxylic acid, 2-(3,5-Dimethylbenzoyl)-2-(1,1-dimethylethyl)hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001033559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













